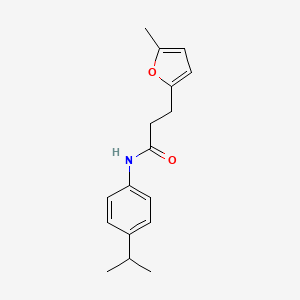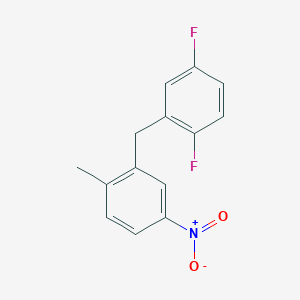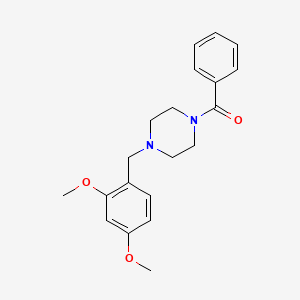
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CLPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CLPA is a member of the acrylamide family of compounds and has been shown to exhibit a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and proliferation. In addition, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of the protein kinase Akt, which is also involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the protein kinase MAPKAP kinase 2 (MK2). N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has also been shown to exhibit neuroprotective properties by inhibiting the activity of the protein kinase JNK3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has several advantages and limitations for use in lab experiments. One of the advantages of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is its ability to selectively target cancer cells, making it a potentially useful tool for cancer research. However, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide also has limitations, including its toxicity and potential side effects. Careful attention must be paid to the dosage and administration of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in lab experiments to ensure its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One area of research is the development of new synthesis methods for N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide that are more efficient and cost-effective. Another area of research is the identification of new targets for N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in cancer cells, which could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its potential applications in other areas of biomedical research.
Métodos De Síntesis
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzaldehyde with malononitrile, followed by the reaction of the resulting product with 3-hydroxyacetophenone. The final step of the synthesis involves the reaction of the resulting product with acryloyl chloride. The synthesis of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of cancer biology. N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-4-2-5-14(9-13)19-16(21)12(10-18)7-11-3-1-6-15(20)8-11/h1-9,20H,(H,19,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQDQWJGTHFFJW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)


![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)

![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)


